molecular formula C17H15ClN2O2 B574103 2-(o-Chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-methylamino-2,3-dihydrofuran CAS No. 187591-86-2

2-(o-Chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-methylamino-2,3-dihydrofuran

Cat. No. B574103
CAS RN: 187591-86-2
M. Wt: 314.769
InChI Key: HOXUGHDDNZEASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(o-Chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-methylamino-2,3-dihydrofuran, also known as 2-(o-Chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-methylamino-2,3-dihydrofuran, is a useful research compound. Its molecular formula is C17H15ClN2O2 and its molecular weight is 314.769. The purity is usually 95%.
BenchChem offers high-quality 2-(o-Chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-methylamino-2,3-dihydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(o-Chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-methylamino-2,3-dihydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

187591-86-2

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.769

IUPAC Name

2-(2-chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3-one

InChI

InChI=1S/C17H15ClN2O2/c1-10-7-8-20-13(9-10)14-15(21)16(22-17(14)19-2)11-5-3-4-6-12(11)18/h3-9,16,19H,1-2H3

InChI Key

HOXUGHDDNZEASF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=C(OC(C2=O)C3=CC=CC=C3Cl)NC

synonyms

3(2H)-Furanone, 2-(2-chlorophenyl)-5-(methylamino)-4-(4-methyl-2-pyridinyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid sodium hydroxide(180 mg, 4.50 mmol) was dissolved in a small amount of water and then added to methylene chloride (8.6 ml) containing 2-(o-chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-amino-2,3-dihydrofuran(400 mg, 1.3 mmol). Tetrabutylammonium bromide (50.0 mg, 1.37 mmol) was added and then a mixture containing dimethyl sulfate (164 mg, 1.30 mmol) was slowly added at room temperature. The mixture was stirred at room temperature for one hour and then washed twice with water, dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo to yield a crude product, which was separated by column-chromatography over silica gel to obtain the desired product (370 mg, yield=88%) as a white solid.
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
2-(o-chlorophenyl)-3-oxo-4-(4-methylpyridyl)-5-amino-2,3-dihydrofuran
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
164 mg
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Five
Yield
88%

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